Journal Name:Reviews and Advances in Chemistry
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CO enhances agomir transfection under pathological conditions to inhibit MMP overexpression
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.nantod.2023.101898
Cellular uptake of exogenous nucleic acids is inhibited in pathological tissues accompanied by excessive expression of matrix metalloproteinases (MMPs). We show that CO, as a regulator of membrane function, can reactivate uptake of agomir (Ago) in pathological condition via RAB5-mediated endocytic pathway. Herein, a responsive nanoparticle-crosslinked injectable hydrogel (CO-Ago gel) was engineered as a prototype for co-delivering CO and Ago to inhibit MMP overexpression in accordance with the disease severity. Compared to a typical matrix-enhanced gene therapy (Ago gel), CO-Ago gel significantly promoted Ago uptake, achieving an order of magnitude improvement of targeted gene expression under pathological conditions (11.2-fold for cardiomyocyte and 15.3-fold for primary fibroblasts). The therapeutic effect of CO-Ago gel on MMP overexpression was assessed in rat models of myocardial ischemia reperfusion and diabetic skin wound healing. The results suggest CO-enhanced transfection could contribute to the development of next-generation adjuvants for gene-based therapies and vaccines in vivo.
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Photosensitizer-immunotherapy integrated microneedles for preventing tumor recurrence and metastasis
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.nantod.2023.101913
Microneedles-based tumor therapy has obtained much focus in both biomedical research and clinical applications, while their efficient and synergetic strategy with minimal adverse effects remains highly expected. Herein, we develop a novel photosensitizer-immunotherapy integrated microneedles (MNs) with the required functions to prevent breast cancer recurrence and metastasis after surgery. Utilizing the enhanced penetration capability of MNs, the nanophotosensitizers with significant photodynamic and photothermal effects can be precisely targeted delivered and aggregated in the deep residual tumor tissue. Besides, with the hyperthermia of infrared ray (NIR) irradiation, the penetrated MNs can melt to release intrinsic photosensitizer in situ, achieving controllable drug release. As the reactive oxygen species and local hyperthermia generated from NIR-triggered nanophotosensitizers can induce the immunogenic death of residual cancer cells and evoke DCs maturation for system immunity, the proposed MNs can effectively protect against local tumor relapse and distant metastasis synergy with immune checkpoint inhibitors in the murine model. Thus, we believe that the photosensitizer-immunotherapy integrated MNs hold great potential for clinical translation.
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Targeted delivery of novel Au(I)-based AIEgen via inactivated cancer cells for trimodal chemo-radio-immunotherapy and vaccination against advanced tumor
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.nantod.2023.101920
Radiotherapy-induced immunogenic cell death (ICD) has been proven to be an effective strategy for evoking immunotherapeutic effects against advanced tumors. Components from the dead cancer cells have been shown to serve as natural drug carriers and have also demonstrated great advantages in tumor-targeted delivery and immune activation. Herein, we constructed an inactivated cancer cells vector for novel Au(I)-based AIEgen (complex 1) AIEgen to augment the targeted delivery of AIEgen toward tumor tissue. More importantly, the AIEgen exerted toxicity against cancer cells and mainly localized within the endoplasmic reticulum and part of lysosome. Upon X-ray irradiation, a synergistic therapeutic effects of trimodal chemo-radio-immunotherapy was achieved, where the AIEgen effectively induced ICD by triggering ROS production and DNA damage. Further, it stimulated a robust systemic antitumor immune response via the upregulation of various cytokines and the activation of the cGAS-STING pathway, thereby activating innate and adaptive immunity in melanoma tumor model. Furthermore, in vivo, the ICD-inducing immunogenicity of AIEgen combined with radiotherapy served as a cancer cell vaccine strategy to inhibit tumorigenesis. This approach engineered strategy based on dead cancer cells vector serves as a bridge combining AIEgen, chemotherapy, radiotherapy, and immunotherapy, and provides a simple and effective scheme for trimodal chemo-radio-immunotherapy and improving therapeutic effects.
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RNA-Seq-guided triple-combination nano-system of gold nanocluster, quercetin, and docetaxel for ultimate synergistic photothermal-chemotherapy against MDR tumor
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-04-29 , DOI: 10.1016/j.nantod.2023.101862
For oncological purposes, hyperthermia has increasingly emerged as a good therapeutic option for patients without fitness to undergo surgery, or for those with surgically inaccessible tumors. However, tumor recurrence after photothermal therapy constitutes a significant barrier to achieving good survival outcome. In this study, we used a gold nanocluster (GNC) micelle system capable of multiple NIR laser exposure; RNA-seq analysis revealed that repeated NIR exposure upregulates heat-shock protein and cell-cycle process-related genes that could be associated with tumor recurrence. To prevent recurrence, we presented an RNA-seq-guided drug combination strategy of GNC, docetaxel, and quercetin via a nano-system. Quercetin treatment downregulated heat-shock protein expression and inhibited function of P-gp with mild antitumor activity. Furthermore, docetaxel treatment demonstrated antitumor activity with significant G2-M cell-cycle arrest. When two of GNC, docetaxel, and quercetin were administered together, they showed a synergistic antitumor effect, whereas when the drugs were administered simultaneously in a triple combination, a very strong synergistic effect was achieved, as indicated through increased apoptosis induction and cell-cycle arrest in vitro and in vivo. The data from this study emphasize the benefit of triple combination and outlines potential translational directions for photothermal-chemotherapy.
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Nickel on violet phosphorene boosts hydrogen evolution
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.nantod.2023.101927
Abstract not available
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Molybdenum-based antimicrobial nanomaterials: A comprehensive review
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-05-16 , DOI: 10.1016/j.nantod.2023.101875
The multidrug-resistant bacteria induced infections have become one of the serious threats to global public health. There is an urgent need to fight against bacteria using efficient strategies beyond traditional antibiotics treatments. As essential trace element, molybdenum (Mo) is an indispensable component of many enzymes in the living body. The relatively low toxicity and unique physicochemical properties of Mo-based nanomaterials make them develop in various biomedical applications especially in antimicrobial stewardship for curing wound infection, sterilizing biomedical equipment, disinfecting water, and so on. In this review, we introduce the synthetic methods, physicochemical properties-related antibacterial activities, and applications of various Mo-based nanomaterials (MoS2, MoOx, molybdates, Mo-based polyoxometalates (POMs), and their hybrids). Then, the main antibacterial strategies including physical contact, photo-induced antibacterial, enzyme-like catalysis, ions release, and synergistic antibacterial are summarized. The antimicrobial mechanisms oriented by antimicrobial strategies are calssified. Furthermore, their inhibition on antimicrobial resistance (AMR) evolution and their biological safety are discussed. Finally, their challenges and prospects to advance the antibacterial activity are also reviewed.
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An efficient reactive oxygen species/reactive nitrogen species generator for dual imaging-guided orthotopic glioblastoma therapy through intrathecal delivery
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.nantod.2023.101886
The treatment of glioblastoma is still an enormous challenge in the clinic, and treatment based on reactive oxygen species (ROS) has exhibited good potential for its therapy. However, the weak toxicity and short lifetime (e.g., 1O2 10−6 s,·OH 10−2 s) as great obstacles of the ROS-based antitumor strategy, as well as the blood-brain barrier (BBB) obstruction of most drugs into the brain, have immensely constrained the therapeutic effect. Herein, we construct a novel theranostic nanoagent (GLIF) based on Gd2(WO4)3:Nd3+ nanoparticles loaded with ploy-L-arginine (PLA), indocyanine green (ICG), as well as lactoferrin (LF) to enable efficient low-dose drug therapy via ROS and reactive nitrogen species (RNS) using intrathecal injection. The PLA and ICG loading not only enhances GLIF’s ability to generate NO, inhibit cell migration and support ROS/RNS to kill tumors, but also produces ONOO- with greater toxicity and longer lifetime (10−2 s) than 1O2. Moreover, intrathecal injection is adopted to bypass the BBB and the modification of LF promotes accumulation in lesions, causing tremendous side effects with long blood circulation. The significant therapeutic effect of GLIF has been proved in vitro and in vivo and confirmed for the first time in glioblastoma. The excellent performances of GLIF as a second near-infrared fluorescence (NIR-II) and magnetic resonance (MR) imaging contrast agent for glioblastoma diagnosis at a lower injection dose also prove the superiority of intrathecal injection over intravenous injection. These findings show that GLIF has great potential for dual-modal imaging and effective therapy of glioblastoma by combining intrathecal injection and the new pathways of ROS/RNS.
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Adhesive and conductive hydrogel-based therapy simultaneously targeting neuroinflammation and neurofunctional damage after brain injury
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.nantod.2023.101934
Traumatic brain injury (TBI) caused by mechanical injury, neuroinflammation, and neurological degeneration is highly lethal and could result in disability and death. Here, we report an adhesive and conductive hydrogel-based therapy to simultaneously target the complexity of TBI pathogenesis and poor neuron regeneration ability of the brain tissue. The hydrogel is soft and strongly adhesive to brain tissue, which provides mechanical support to retard brain swelling and brain atrophy in a controlled cortical impact-induced moderate TBI of mice model. Furthermore, the hydrogel exhibits antioxidative ability to reduce oxidative damage and suppress the neuroinflammation response via attenuating the activation of NF-κB signaling pathway, thus providing neuroprotection for neuron survival. Meanwhile, the hydrogel with high conductivity replicates the neuron-adaptive microenvironments for hippocampal repair to decline neurological dysfunction after TBI. This study sheds light on the hydrogel-mediated combinatory therapy for treating complex and severe consequences after TBI.
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Enhanced chemodynamic therapy and immunotherapy by hypoxia augmentation for tumor ablation
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.nantod.2023.101899
Chemodynamic therapy (CDT) produces highly toxic hydroxyl free radicals (•OH) to achieve selective tumor treatment based on Fenton reaction. However, the insufficient intracellular H2O2 level in tumor cells severely limits the therapeutic efficacy of Fenton reaction. Here, we report a synergistic enhancement strategy for amplifying Fenton reaction and relieving the tumor immunosuppressive microenvironment. In this work, a targeted PCL-PEG-cRGD (PCE-cRGD) micelle was developed for delivering apatinib (APA) to tumor vessels, promoting vascular normalization and relieving tumor hypoxia. On one hand, the hypoxia relief promoted the chemodynamic therapy of ascorbyl palmitate-loaded FePOs, where ascorbyl palmitate generates endogenous H2O2 in the presence of oxygen, and FePOs catalyze Fenton reaction to produce more potent •OH, which can be reduced to Fe2+ by ascorbyl palmitate. The continued involvement of Fe2+ in the Fenton reaction enhances tumor therapy efficiency through cyclic catalysis and self-enhanced catalysis. On the other hand, the increased oxygen content induced the polarization of M2 macrophage to antitumor M1 phenotype, which secreted TNF-α and IL-6 to activate CD4+ and CD8+ T cells, enhancing antitumor immune response. Combining enhanced chemodynamic therapy and immunotherapy, this strategy establishes the high feasibility of the synergistic treatment concept.
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Eradication of bacterial persister cells by leveraging their low metabolic activity using adenosine triphosphate coated gold nanoclusters
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.nantod.2023.101895
Bacteria first develop tolerance after antibiotic exposure; later genetic resistance emerges through the population of tolerant bacteria. Bacterial persister cells are the multidrug-tolerant subpopulation within an isogenic bacteria culture that maintains genetic susceptibility to antibiotics. Because of this link between antibiotic tolerance and resistance and the rise of antibiotic resistance, there is a pressing need to develop treatments to eradicate persister cells. Current anti persister cell strategies are based on the paradigm of "awakening" them from their low metabolic state before attempting eradication with traditional antibiotics. Herein, we demonstrate that the low metabolic activity of persister cells can be exploited for eradication over their metabolically active counterparts. We engineered gold nanoclusters coated with adenosine triphosphate (AuNC@ATP) as a benchmark nanocluster that kills persister cells over exponential growth bacterial cells and prove the feasibility of this new concept. Finally, using AuNC@ATP as a new research tool, we demonstrated that it is possible to prevent the emergence of antibiotic-resistant superbugs with an anti-persister compound. Eradicating persister cells with AuNC@ATP in an isogenic culture of bacteria stops the emergence of superbug bacteria mediated by the sub-lethal dose of conventional antibiotics. Our findings lay the groundwork for developing novel nano-antibiotics targeting persister cells, which promise to prevent the emergence of superbugs and prolong the lifespan of currently available antibiotics.
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